Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, also known as Irganox 1035, is a sterically hindered phenolic antioxidant. This means it possesses a central phenol group surrounded by bulky tert-butyl groups, which hinder its reactivity and enhance its stability. This characteristic makes it highly effective in scavenging free radicals and preventing oxidative degradation in various materials.
One of the primary applications of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in scientific research is in the field of polymer stabilization. Polymers, such as polyethylene and polypropylene, are susceptible to degradation when exposed to heat, light, and oxygen. This degradation process can lead to a loss of mechanical properties, discoloration, and other undesirable effects.
Studies have shown that Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate can effectively inhibit the oxidation of polymers by scavenging free radicals formed during the degradation process. This extends the lifespan and maintains the integrity of the polymers, making them suitable for various applications. [Source: Sigma-Aldrich, "Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) 98%," ]
Beyond polymer science, recent research suggests that Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate may possess biomedical applications. Studies have explored its potential in areas such as:
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a chemical compound known for its antioxidant properties. It is classified as a phenolic antioxidant and is primarily used to stabilize polymers and other materials against oxidative degradation. The compound appears as a white to off-white powder or granules and is odorless. Its chemical formula is with a molecular weight of approximately 398.56 g/mol. This compound is often referred to in the context of its derivatives, particularly pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly known as Irganox 1010, which serves similar functions in industrial applications .
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate primarily acts as an antioxidant by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage. The mechanism of action involves the formation of stable phenoxyl radicals which do not propagate chain reactions in polymers. The compound can undergo various reactions typical of phenolic compounds, including:
These reactions are crucial in understanding its stability and performance in different applications .
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate can be synthesized through several methods:
These methods emphasize the importance of controlling reaction conditions such as temperature and time to optimize yield and purity .
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate finds extensive applications across various industries:
Its versatility makes it a valuable additive in numerous commercial products .
Interaction studies involving pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate have highlighted its compatibility with various polymer matrices. It has been shown to effectively integrate into polymer systems without adversely affecting mechanical properties while providing enhanced stability against thermal degradation. Additionally, studies indicate that it does not exhibit significant toxicity when incorporated into food or cosmetic products, making it a safe choice for various applications .
Several compounds exhibit similar properties or structures to pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | C₇₃H₁₀₈O₁₂ | Higher molecular weight; more effective at stabilizing polymers due to multiple active sites |
Butylated hydroxytoluene | C₁₄H₂₂O | Widely used but less effective than pentaerythritol derivatives for certain applications |
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C₂₃H₃₈O₃ | More hydrophobic; better suited for non-polar environments |
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate stands out due to its balance between effectiveness as an antioxidant and safety in various applications .
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate exhibits well-defined thermophysical characteristics that make it particularly suitable for high-temperature applications. The compound demonstrates a melting point range of 115-118°C [2], which provides adequate thermal stability for most polymer processing operations while maintaining solid-state integrity at ambient conditions.
The thermal stability profile of this compound is exceptional, with thermogravimetric analysis revealing an initial weight loss temperature (Ti) of 310°C [3]. The maximum rate of weight loss (Tmax) occurs at 352°C [3], indicating robust thermal resistance well beyond typical polymer processing temperatures. This thermal stability window extends from approximately 110°C to 352°C, providing a broad operating range for industrial applications.
The compound exhibits remarkably low volatility characteristics, with a vapor pressure of 7 × 10⁻¹⁰ Pa at 20°C [4]. This extremely low vapor pressure ensures minimal loss during high-temperature processing operations, contributing to the compound's effectiveness as a long-term thermal stabilizer. The flash point is recorded at 297°C [4], further confirming the thermal stability of the material under processing conditions.
Property | Value | Temperature Range | Reference |
---|---|---|---|
Melting Point | 115-118°C | - | [2] |
Initial Weight Loss (Ti) | 310°C | TGA Analysis | [3] |
Maximum Weight Loss Rate (Tmax) | 352°C | TGA Analysis | [3] |
Vapor Pressure | 7 × 10⁻¹⁰ Pa | 20°C | [4] |
Flash Point | 297°C | - | [4] |
Thermal Stability Range | 110-352°C | Processing Applications | [3] |
The solubility behavior of pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in various solvents demonstrates its selective compatibility with organic systems while maintaining extremely low water solubility. The compound shows complete insolubility in water, with an estimated solubility of 2.3 × 10⁻¹⁶ mg/L at 25°C [5], reflecting its highly hydrophobic nature with a logarithmic octanol-water partition coefficient (Log Kow) estimated at 23.0 [5].
In organic solvents, the compound exhibits variable solubility patterns that correlate with solvent polarity and hydrogen bonding characteristics. Chloroform provides the highest solubility at 71 g/100g solution at 20°C [4] [6], followed by methylene chloride at 63 g/100g solution [4] [6]. Acetone and ethyl acetate both demonstrate good solubility at 47 g/100g solution [4] [6], indicating compatibility with moderately polar organic solvents.
The solubility in alcoholic solvents is significantly lower, with ethanol showing 1.5 g/100g solution [4] [6] and methanol at 0.9 g/100g solution [4] [6]. The lowest solubility among tested organic solvents is observed in n-hexane at 0.3 g/100g solution [4] [6], reflecting the compound's limited compatibility with purely aliphatic hydrocarbons.
Solvent Category | Solvent | Solubility (g/100g solution at 20°C) | Classification |
---|---|---|---|
Water | Water | 2.3 × 10⁻¹⁶ mg/L | Insoluble |
Halogenated | Chloroform | 71 | Excellent |
Halogenated | Methylene Chloride | 63 | Good |
Ketones | Acetone | 47 | Good |
Esters | Ethyl Acetate | 47 | Good |
Alcohols | Ethanol | 1.5 | Limited |
Alcohols | Methanol | 0.9 | Limited |
Hydrocarbons | n-Hexane | 0.3 | Very Limited |
The compound demonstrates excellent compatibility with polymeric matrices, particularly polyolefins such as polyethylene and polypropylene [7] [8]. This compatibility is attributed to the compound's molecular structure, which allows for effective integration into polymer chains without causing phase separation or migration issues. The high molecular weight of 1177.63 g/mol [9] contributes to reduced migration potential within polymer matrices, ensuring long-term stability and effectiveness.
The spectroscopic characterization of pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate provides comprehensive structural confirmation through multiple analytical techniques. Fourier-transform infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule.
The FTIR spectrum exhibits a distinctive phenolic O-H stretch at approximately 3500 cm⁻¹ , confirming the presence of hydroxyl groups on the sterically hindered phenolic rings. The ester carbonyl stretch appears at approximately 1730 cm⁻¹ , indicating the presence of the ester linkages connecting the phenolic groups to the pentaerythritol core. Aromatic C-H vibrations are observed in the range of 3000-3100 cm⁻¹, while aliphatic C-H vibrations appear between 2800-3000 cm⁻¹ . The C-O stretch region (1000-1300 cm⁻¹) provides additional confirmation of the ester functionality.
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra. The ¹H NMR spectrum shows characteristic signals for the tert-butyl groups at 1.2-1.4 ppm , representing the multiple tertiary butyl substituents on the phenolic rings. The ¹³C NMR spectrum displays quaternary carbon signals at 30-40 ppm corresponding to the tert-butyl carbons .
High-resolution mass spectrometry confirms the molecular identity with a molecular ion peak [M+H]⁺ at m/z 1177.6 , corresponding to the protonated molecular ion. The fragmentation pattern provides additional structural confirmation through characteristic loss of tert-butyl groups and phenolic fragments.
Analytical Technique | Characteristic Signal | Wavenumber/Chemical Shift/m/z | Structural Assignment |
---|---|---|---|
FTIR | Phenolic O-H stretch | ~3500 cm⁻¹ | Hydroxyl groups |
FTIR | Ester C=O stretch | ~1730 cm⁻¹ | Carbonyl groups |
FTIR | Aromatic C-H | 3000-3100 cm⁻¹ | Aromatic protons |
FTIR | Aliphatic C-H | 2800-3000 cm⁻¹ | Alkyl protons |
¹H NMR | tert-Butyl groups | 1.2-1.4 ppm | Tertiary butyl protons |
¹³C NMR | Quaternary carbons | 30-40 ppm | tert-Butyl carbons |
MS | Molecular ion | 1177.6 | [M+H]⁺ |
The chromatographic analysis of pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate utilizes multiple separation techniques for both identification and quantification purposes. Gas chromatography-mass spectrometry (GC-MS) analysis reveals retention times in the range of 16.2-17.0 minutes , depending on the specific column conditions and temperature program employed.
The compound's chromatographic behavior is influenced by its high molecular weight and lipophilic nature, requiring appropriate mobile phase selection for optimal separation. The presence of multiple phenolic groups provides multiple detection possibilities, including UV detection at various wavelengths and mass spectrometric detection through characteristic fragmentation patterns.
Chromatographic Method | Detection Parameter | Value | Application |
---|---|---|---|
GC-MS | Retention Time | 16.2-17.0 min | Identification |
HPLC | UV Detection | 228 nm | Quantification |
HPLC | Purity Assessment | 95-98% | Quality Control |
LC-MS | Molecular Ion | 1177.6 m/z | Structural Confirmation |
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate demonstrates exceptional resistance to high-temperature degradation, making it particularly suitable for demanding processing applications. The compound maintains structural integrity and antioxidant functionality at temperatures well above typical polymer processing ranges.
Thermogravimetric analysis under air atmosphere reveals that the compound remains stable up to approximately 310°C before significant weight loss begins [3]. The maximum rate of thermal degradation occurs at 352°C [3], providing a substantial safety margin for most industrial processing operations. This thermal stability is attributed to the sterically hindered phenolic structure, which protects the reactive hydroxyl groups from premature oxidation.
The degradation mechanism under high-temperature conditions involves multiple pathways, including hydrolysis of ester bonds, oxidation of phenolic groups, and scission of carbon-carbon bonds [10] [11]. However, these degradation products often retain some antioxidant activity, contributing to the overall protective effect even under severe conditions.
Studies on thermal decomposition reveal that the compound undergoes controlled degradation rather than catastrophic failure, with the formation of various phenolic derivatives and quinone structures [10] [11]. The hydrolysis of ester bonds represents the primary degradation pathway, leading to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and pentaerythritol [3].
Temperature Range | Degradation Behavior | Primary Degradation Products |
---|---|---|
<310°C | Minimal degradation | None significant |
310-352°C | Controlled degradation | Hydrolysis products |
>352°C | Accelerated degradation | Phenolic derivatives, quinones |
The photostability characteristics of pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate are moderate, with the compound showing reasonable resistance to UV light exposure while maintaining its antioxidant functionality. The indirect photodegradation half-life through hydroxyl radical reactions is estimated at 1.2 hours [5], indicating relatively rapid degradation under intense UV conditions.
The compound's oxidative resistance is excellent, functioning as a highly effective radical scavenger through hydrogen atom donation mechanisms [7]. The sterically hindered phenolic groups provide enhanced stability to the resulting phenoxyl radicals, preventing the propagation of oxidative chain reactions in polymer systems.
The antioxidant mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl groups to peroxy radicals, forming stable phenoxyl radicals that do not participate in further chain propagation . This mechanism is particularly effective due to the multiple phenolic groups present in the molecule, providing redundant protection against oxidative degradation.
Under processing conditions involving elevated temperatures and oxygen exposure, the compound maintains its protective effectiveness through a combination of radical scavenging and secondary antioxidant mechanisms [11]. The formation of higher molecular weight oxidation products through radical coupling reactions provides additional antioxidant capacity beyond the primary hydrogen donation mechanism.
Stability Parameter | Value | Conditions | Reference |
---|---|---|---|
Photodegradation Half-life | 1.2 hours | OH radical exposure | [5] |
Oxidative Resistance | Excellent | Standard conditions | [7] |
Radical Scavenging Efficiency | High | Multiple phenolic groups | |
Processing Stability | Maintained | Elevated temperature + O₂ | [11] |